molecular formula C12H15IO2 B1397920 (2-Iodophenyl)acetic acid tert-butyl ester CAS No. 66370-77-2

(2-Iodophenyl)acetic acid tert-butyl ester

Cat. No. B1397920
CAS RN: 66370-77-2
M. Wt: 318.15 g/mol
InChI Key: GRAOJMJXYRAPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Iodophenyl)acetic acid tert-butyl ester” is a chemical compound with the molecular formula C12H15IO2 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of “(2-Iodophenyl)acetic acid tert-butyl ester” and similar compounds often involves the use of tert-butyl esters . An efficient synthesis of tert-butyl ethers/esters of alcohols/amino acids has been reported . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .


Molecular Structure Analysis

The molecular structure of “(2-Iodophenyl)acetic acid tert-butyl ester” consists of a tert-butyl ester group attached to a 2-iodophenyl acetic acid . The exact 3D structure can be computed using specialized software .


Chemical Reactions Analysis

The chemical reactions involving “(2-Iodophenyl)acetic acid tert-butyl ester” and similar compounds often involve the use of tert-butyl esters . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Transesterification is also a common reaction for the synthesis of compounds of pharmaceutical importance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Iodophenyl)acetic acid tert-butyl ester” can be determined using various analytical techniques . Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds similar to the tert-butyl esters, are extensively used in industrial and commercial products to prolong shelf life by retarding oxidative reactions. Environmental and human exposure studies suggest the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Health Risks of n‐Butanol

Research on n‐butanol, a chemical used as an intermediate in the production of butyl esters, highlights its developmental and nervous system effects. This suggests the importance of understanding the health impacts of chemicals used in conjunction with ester production (Segal et al., 2020).

Lactic Acid Production from Biomass

The production of lactic acid through biotechnological routes from biomass, leading to derivatives such as lactate ester, showcases the potential of biotechnological processes in producing valuable chemicals from renewable resources (Gao, Ma, & Xu, 2011).

Biodegradation of Ethyl tert-butyl Ether (ETBE)

Studies on the biodegradation of ETBE, a gasoline ether oxygenate, in soil and groundwater reveal microorganisms capable of degrading ETBE, highlighting the environmental fate of ester compounds and the role of bioremediation (Thornton et al., 2020).

Carboxymethyl Cellulose Acetate Butyrate

Research on carboxymethyl cellulose acetate butyrate (CMCAB) emphasizes its application in coating technologies and pharmaceuticals, demonstrating the versatility of ester compounds in various fields (El-Sakhawy et al., 2014).

properties

IUPAC Name

tert-butyl 2-(2-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAOJMJXYRAPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Iodophenyl)acetic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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